Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate
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Overview
Description
Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenated derivatives for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazo[4,5-B]pyridine derivatives. These products can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a potential antimicrobial agent . Additionally, the compound’s ability to modulate signaling pathways in cancer cells makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds also exhibit diverse biological activities, including analgesic and anti-inflammatory properties.
Isoxazolo[5,4-b]pyridine derivatives: Known for their antimicrobial and antiviral activities.
Triazolo[1,5-a]pyridine derivatives: These compounds are explored for their potential use in medicinal chemistry due to their unique structural features and biological activities.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 1H-imidazo[4,5-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-6-8(12-7)11-5-10-6/h3-5H,2H2,1H3,(H,10,11,12) |
InChI Key |
ZBFFJRBCVMPLRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)NC=N2 |
Origin of Product |
United States |
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